molecular formula C19H15FN4OS B2610587 N-(2-chloro-4-fluorophenyl)-3,5,6-trimethyl-2-(piperidin-1-ylcarbonyl)-1-benzofuran-7-sulfonamide CAS No. 1112040-02-4

N-(2-chloro-4-fluorophenyl)-3,5,6-trimethyl-2-(piperidin-1-ylcarbonyl)-1-benzofuran-7-sulfonamide

Cat. No. B2610587
CAS RN: 1112040-02-4
M. Wt: 366.41
InChI Key: QRQDKESTANMBSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-4-fluorophenyl)-3,5,6-trimethyl-2-(piperidin-1-ylcarbonyl)-1-benzofuran-7-sulfonamide is a useful research compound. Its molecular formula is C19H15FN4OS and its molecular weight is 366.41. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-4-fluorophenyl)-3,5,6-trimethyl-2-(piperidin-1-ylcarbonyl)-1-benzofuran-7-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-4-fluorophenyl)-3,5,6-trimethyl-2-(piperidin-1-ylcarbonyl)-1-benzofuran-7-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Cytotoxic Activity

A study by Kucukoglu et al. (2016) investigated the synthesis of polymethoxylated-pyrazoline benzene sulfonamides, assessing their cytotoxic activities on tumor and non-tumor cell lines, and inhibitory effects on carbonic anhydrase isoenzymes. While the study did not directly mention the requested compound, it highlighted the synthesis approach and potential for cytotoxic activity in similar sulfonamide derivatives (Kucukoglu et al., 2016).

Antimicrobial Activity

El‐Emary et al. (2002) explored the synthesis and antimicrobial activity of heterocycles based on 3-methyl 1-phenyl-5-benzene sulfonamido pyrazole, indicating the potential of sulfonamide derivatives in combating microbial infections. This study provides insight into the antimicrobial applications of sulfonamide-based compounds (El‐Emary et al., 2002).

Antitumor Applications

Research by Huang, Lin, and Huang (2001) on sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard showcased the design and synthesis of compounds with potent antitumor activities and low toxicity. Their work underlines the therapeutic potential of sulfonamide derivatives in cancer treatment (Huang, Lin, & Huang, 2001).

Biological Potential of Novel Sulfonamide Drugs

A study by Hussain et al. (2022) focused on the synthesis of sulfonamides as anti-microbial and anti-inflammatory agents, further emphasizing the diverse biological potential of sulfonamide drugs. This research supports the broad applicability of sulfonamide derivatives in treating infections and inflammation (Hussain et al., 2022).

properties

IUPAC Name

3-(3-fluorophenyl)-5-[[1-(4-methylphenyl)imidazol-2-yl]sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4OS/c1-13-5-7-16(8-6-13)24-10-9-21-19(24)26-12-17-22-18(23-25-17)14-3-2-4-15(20)11-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQDKESTANMBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C2SCC3=NC(=NO3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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